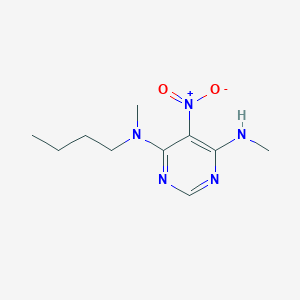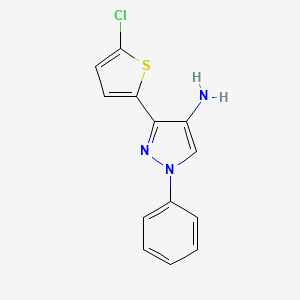
Methyl ((benzyloxy)carbonyl)-D-seryl-D-alaninate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl ((benzyloxy)carbonyl)-D-seryl-D-alaninate is a synthetic compound that belongs to the class of esters It is characterized by the presence of a benzyloxycarbonyl group attached to the D-seryl-D-alaninate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl ((benzyloxy)carbonyl)-D-seryl-D-alaninate typically involves the esterification of D-seryl-D-alaninate with benzyloxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond. The reaction mixture is then purified using chromatographic techniques to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The process parameters such as temperature, pressure, and reaction time are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl ((benzyloxy)carbonyl)-D-seryl-D-alaninate undergoes various chemical reactions, including:
Oxidation: The benzyloxycarbonyl group can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester bond can yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides and thioesters.
Applications De Recherche Scientifique
Methyl ((benzyloxy)carbonyl)-D-seryl-D-alaninate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl ((benzyloxy)carbonyl)-D-seryl-D-alaninate involves its interaction with specific molecular targets such as enzymes and receptors. The benzyloxycarbonyl group can act as a protecting group, preventing unwanted reactions at specific sites. The ester bond can be hydrolyzed by esterases, releasing the active D-seryl-D-alaninate moiety, which can then interact with its target.
Comparaison Avec Des Composés Similaires
Methyl ((benzyloxy)carbonyl)-L-seryl-L-alaninate: Similar structure but with L-isomers.
Ethyl ((benzyloxy)carbonyl)-D-seryl-D-alaninate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl ((benzyloxy)carbonyl)-D-seryl-D-valinate: Similar structure but with a valine residue instead of alanine.
Uniqueness: Methyl ((benzyloxy)carbonyl)-D-seryl-D-alaninate is unique due to its specific stereochemistry and the presence of the benzyloxycarbonyl protecting group. This combination of features makes it particularly useful in the synthesis of peptides and other biologically active molecules.
Propriétés
Formule moléculaire |
C15H20N2O6 |
|---|---|
Poids moléculaire |
324.33 g/mol |
Nom IUPAC |
methyl (2R)-2-[[(2R)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoate |
InChI |
InChI=1S/C15H20N2O6/c1-10(14(20)22-2)16-13(19)12(8-18)17-15(21)23-9-11-6-4-3-5-7-11/h3-7,10,12,18H,8-9H2,1-2H3,(H,16,19)(H,17,21)/t10-,12-/m1/s1 |
Clé InChI |
QWGCABODXPAQFR-ZYHUDNBSSA-N |
SMILES isomérique |
C[C@H](C(=O)OC)NC(=O)[C@@H](CO)NC(=O)OCC1=CC=CC=C1 |
SMILES canonique |
CC(C(=O)OC)NC(=O)C(CO)NC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B14902999.png)
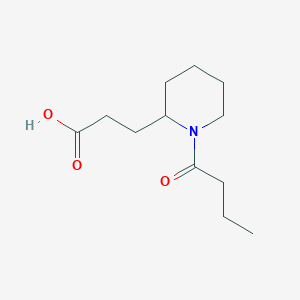
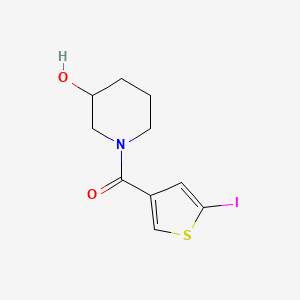
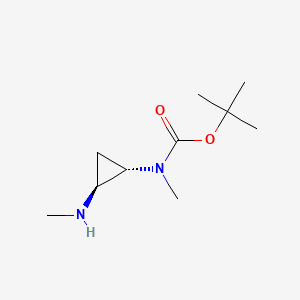

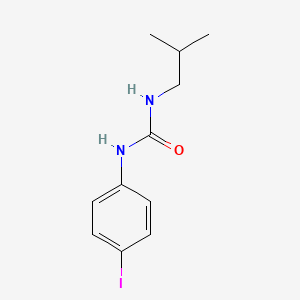

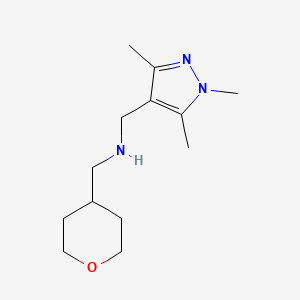

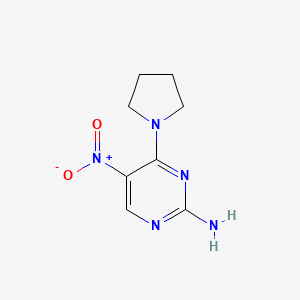
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14903055.png)

